

An In-depth Technical Guide to 4-Methoxypyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxypyridazine

Cat. No.: B1590982

[Get Quote](#)

Abstract

4-Methoxypyridine (CAS No. 620-08-6), a heterocyclic compound characterized by a pyridine ring substituted with a methoxy group at the 4-position, stands as a versatile and pivotal building block in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring, confer upon it a distinct reactivity profile that is leveraged across diverse scientific disciplines. This technical guide provides a comprehensive exploration of the physical, chemical, and spectroscopic properties of 4-Methoxypyridine. It further delves into its reactivity, synthetic accessibility, and its critical role as an intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding and practical insights into the application of this important chemical entity.

Introduction: The Strategic Importance of 4-Methoxypyridine

In the landscape of heterocyclic chemistry, pyridine derivatives are of paramount importance due to their prevalence in natural products, pharmaceuticals, and functional materials. 4-Methoxypyridine, also known as γ -methoxypyridine, emerges as a particularly valuable synthon.^{[1][2]} The methoxy group at the para-position to the nitrogen atom significantly

influences the electron density of the aromatic ring, thereby modulating its basicity and reactivity towards both electrophilic and nucleophilic reagents.^[3] This electronic activation makes 4-Methoxypyridine an active participant in a multitude of chemical transformations.^[3]

This guide will elucidate the fundamental properties of 4-Methoxypyridine, offering a foundation for its rational application in complex molecular design. We will explore not just the "what" but the "why" behind its utility, providing field-proven insights into its handling, reactivity, and synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is a prerequisite for its effective use in a laboratory or industrial setting. These parameters dictate appropriate handling, storage, and analytical characterization methodologies.

Physical Properties

4-Methoxypyridine is typically encountered as a clear, colorless to slightly yellow liquid with a characteristic pyridine-like odor.^{[1][2][4]} Its physical properties are summarized in the table below, compiled from various authoritative sources.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ NO	[1][2][5]
Molecular Weight	109.13 g/mol	[1][5][6]
CAS Number	620-08-6	[1][2]
Appearance	Clear colorless to slightly yellow liquid	[1][2][4][6]
Melting Point	4 °C	[2][7]
Boiling Point	191 °C (at atmospheric pressure)	[2][8]
	108-111 °C / 65 mmHg	[4][6][7][9]
Density	1.075 g/mL at 25 °C	[2][4][6][9]
Refractive Index (n _{20/D})	1.516 - 1.522	[2][6][9]
Flash Point	74 °C (165.2 °F) - closed cup	[2][9]
pKa	6.58 (at 25 °C)	[1][7]
Solubility	Soluble in water.[1] Readily dissolves in organic solvents like ethyl acetate and alcohol. [2] Also soluble in DMSO and Methanol (slightly).[4][7]	

Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Methoxypyridine.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The aromatic

protons typically appear as two distinct multiplets in the downfield region, while the methoxy protons present as a sharp singlet in the upfield region.

- ^{13}C NMR: The carbon NMR spectrum shows distinct peaks for the four unique carbon atoms in the molecule, with the carbon atom attached to the methoxy group being significantly shielded.[10]
- Infrared (IR) Spectroscopy: The IR spectrum of 4-Methoxypyridine displays characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridine ring, and the C-O stretching of the ether linkage.
- Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of 4-Methoxypyridine ($m/z = 109.13$).

Chemical Properties and Reactivity

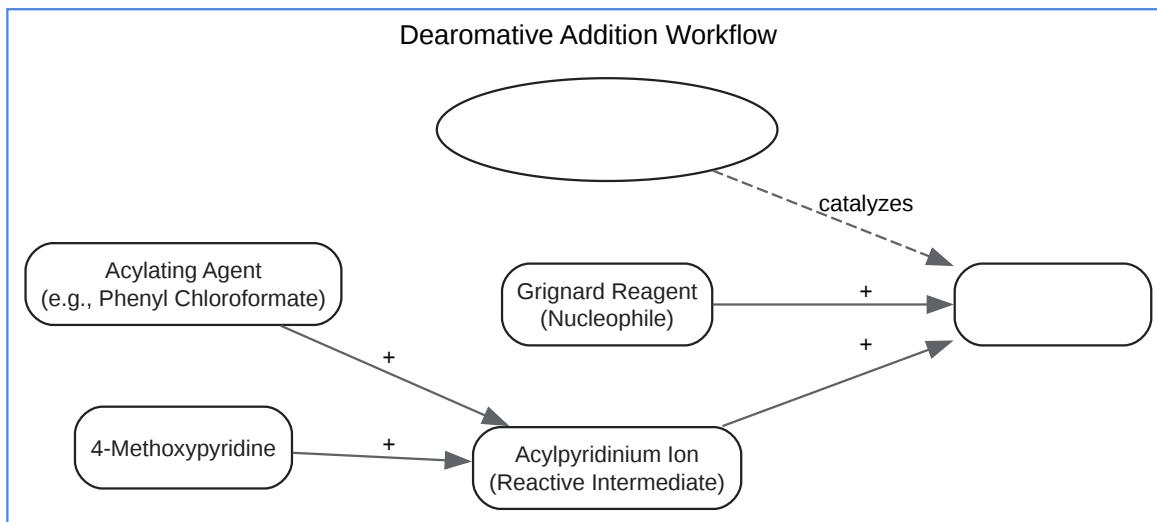
The chemical behavior of 4-Methoxypyridine is governed by the electronic interplay of the pyridine nitrogen and the 4-methoxy group. The nitrogen atom imparts basicity, while the methoxy group acts as an electron-donating group, activating the pyridine ring.[3]

Basicity

With a pK_a of 6.58, 4-Methoxypyridine is a moderately weak base, a property stemming from the lone pair of electrons on the nitrogen atom.[1][7] This basicity allows it to form salts with various acids.[2]

Reactivity as a Nucleophile and Ligand

The nitrogen atom's lone pair makes 4-Methoxypyridine a competent nucleophile and a ligand in coordination chemistry. It can react with electrophiles at the nitrogen atom, for instance, to form N-oxides upon treatment with oxidizing agents like hydrogen peroxide.[11][12] Its ability to act as a ligand is utilized in the development of catalysts and new materials.[6]


Electrophilic and Nucleophilic Aromatic Substitution

The methoxy group strongly activates the pyridine ring towards electrophilic substitution at the positions ortho to it (C2 and C6). Conversely, it can also participate in nucleophilic aromatic

substitution reactions, although this is less common. The reactivity can be further tuned, for example, through ortho-lithiation using strong bases like mesityllithium.[4]

Role in Dearomatization Reactions

Recent research has highlighted the utility of 4-Methoxypyridine in enantioselective catalytic dearomatic addition reactions.[13] The formation of a pyridinium ion intermediate is crucial for its reactivity towards nucleophiles like Grignard reagents, allowing for the synthesis of chiral dihydropyridones.[13]

[Click to download full resolution via product page](#)

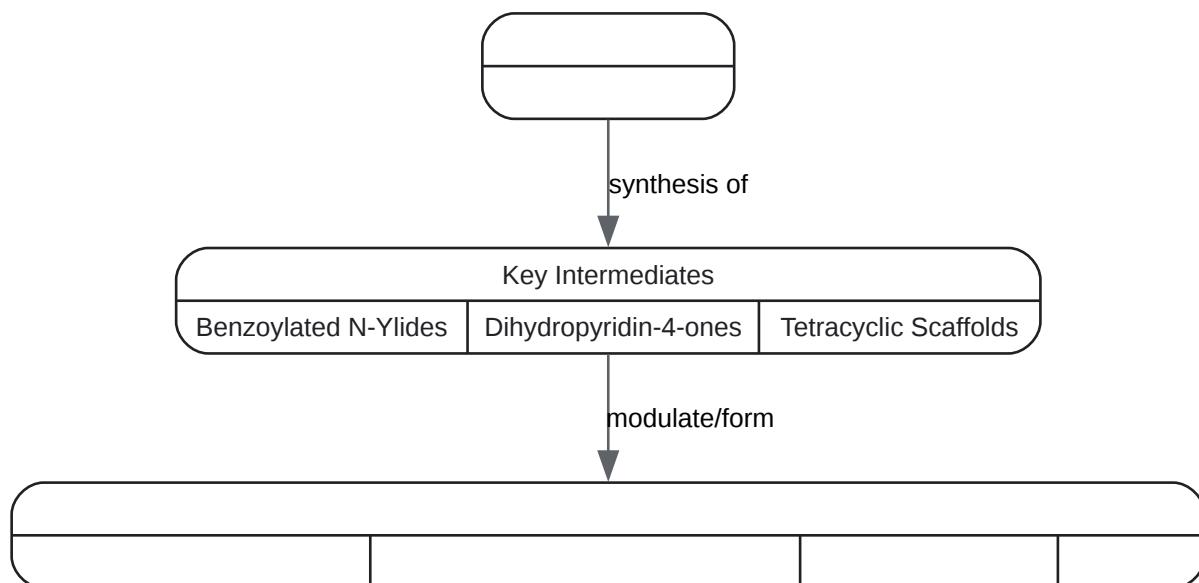
Caption: Workflow for the catalytic dearomatic addition to 4-Methoxypyridine.

Synthesis and Manufacturing

The industrial production of 4-Methoxypyridine requires precise control over reaction conditions to ensure high purity and stability.[2] Two common synthetic routes are:

- Etherification: The reaction between a suitable 4-substituted pyridine (e.g., 4-bromopyridine) and methanol.[3]
- Catalytic Hydrogenation: The reduction of 4-methoxypyridine-N-oxide.[3][4]

The choice of synthesis route often depends on the availability of starting materials and the desired scale of production. High-purity 4-Methoxypyridine ($\geq 99.0\%$) is commercially available from various suppliers.[\[2\]](#)[\[6\]](#)


Applications in Research and Development

The versatility of 4-Methoxypyridine makes it an indispensable tool for chemists in academia and industry.

Pharmaceutical Synthesis

4-Methoxypyridine is a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[\[1\]](#)[\[2\]](#)[\[6\]](#) Its scaffold is found in molecules designed as:

- Protein farnesyltransferase inhibitors: Through the preparation of benzoylated N-ylides.[\[3\]](#)[\[4\]](#)
[\[7\]](#)
- Neuronal nicotinic acetylcholine receptor ligands: Via the construction of dihydropyridin-4-ones.[\[3\]](#)[\[4\]](#)[\[7\]](#)
- Gamma-secretase modulators (GSMs): For potential Alzheimer's disease therapy, where the methoxypyridine motif has been shown to improve activity and solubility.[\[14\]](#)
- Alkaloids: As a starting reagent for the stereocontrolled synthesis of (\pm) -pumiliotoxin C and (\pm) -lasubine II.[\[3\]](#)[\[4\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Role of 4-Methoxypyridine in pharmaceutical development pathways.

Agrochemicals

In the agricultural sector, 4-Methoxypyridine serves as an intermediate for the production of acaricides, insecticides, and herbicides, contributing to enhanced crop protection.[2][8]

Material Science

The unique electronic and coordination properties of the pyridine ring make 4-Methoxypyridine a valuable component in the synthesis of advanced materials, including functionalized polymers and coatings.[6][15] Its incorporation can improve thermal stability, optical clarity, or conductivity.[15]

Other Applications

4-Methoxypyridine is also used as a flavoring agent in the food industry and as a reagent in analytical chemistry.[3][6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 4-Methoxypyridine.

Hazard Identification

4-Methoxypyridine is classified as a combustible liquid and can cause skin, eye, and respiratory system irritation.[1][9][16] It is harmful if swallowed, in contact with skin, or if inhaled.[16][17]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
- Signal Word: Warning.[9]

Experimental Protocol: Safe Handling and Storage

Objective: To outline the standard operating procedure for the safe handling and storage of 4-Methoxypyridine in a research laboratory.

Materials:

- 4-Methoxypyridine
- Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves
- Fume hood
- Tightly sealed, appropriate chemical container
- Spill kit

Procedure:

- Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for 4-Methoxypyridine.[1][16]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[18]
- Ventilation: Handle 4-Methoxypyridine in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][18]

- Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools such as a pipette or syringe.
- Spill Response: In case of a small spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[\[17\]](#)
 - Skin: Wash off immediately with plenty of soap and water.[\[16\]](#)
 - Inhalation: Remove to fresh air.[\[16\]](#)
 - Ingestion: Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[\[16\]](#)
[\[17\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[\[4\]](#)[\[12\]](#)[\[16\]](#) Recommended storage temperatures can vary, with some sources suggesting ambient temperatures and others 0-8 °C.[\[1\]](#)[\[6\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[\[16\]](#)[\[17\]](#)

Conclusion

4-Methoxypyridine is a deceptively simple molecule with a rich and diverse chemical profile. Its strategic placement of a methoxy group on the pyridine ring provides a powerful handle for chemists to forge complex molecular architectures. From life-saving pharmaceuticals to advanced materials, the applications of this versatile building block continue to expand. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for unlocking its full potential in scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 5. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Methoxypyridine CAS#: 620-08-6 [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. aksci.com [aksci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxypyridine: Properties, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590982#physical-and-chemical-properties-of-4-methoxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com